1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-cyclohexylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3S/c19-15-8-10-17(11-9-15)25(23,24)21-12-4-5-14(13-21)18(22)20-16-6-2-1-3-7-16/h8-11,14,16H,1-7,12-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHWEGUOHKFJBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389968 | |
| Record name | STK140974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
460327-36-0 | |
| Record name | STK140974 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like THF or dimethylformamide (DMF) are preferred for sulfonylation due to their ability to stabilize intermediates and facilitate nucleophilic attack. Elevated temperatures (40–50°C) accelerate the reaction but may promote side reactions such as over-sulfonylation or decomposition. Optimal conditions identified in patent literature involve THF at 25°C, balancing speed and selectivity.
Catalytic and Stoichiometric Considerations
Stoichiometric excess of 4-chlorobenzenesulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion of the piperidine intermediate. Catalytic quantities of 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhance sulfonylation efficiency by activating the sulfonyl chloride electrophile. This modification improves yields to 82–90% while reducing reaction time to 8–10 hours.
Purification and Isolation Techniques
Crude reaction mixtures are purified via sequential liquid-liquid extraction and chromatography. Initial washes with 5% aqueous HCl remove unreacted sulfonyl chloride, followed by neutralization with saturated sodium bicarbonate to isolate the product. Final purification employs silica gel column chromatography using a gradient of ethyl acetate in hexane (10–40%), yielding >95% purity.
For industrial-scale production, recrystallization from ethanol/water (3:1 v/v) provides a cost-effective alternative, achieving 92–94% purity with a recovery rate of 85–90%. High-performance liquid chromatography (HPLC) is reserved for analytical validation, particularly for batches intended for pharmaceutical applications.
Industrial-Scale Production Strategies
Large-scale synthesis adopts continuous flow reactors to enhance reproducibility and safety. A patented method describes a two-stage continuous process:
-
Amidation Stage : Piperidine-3-carboxylic acid chloride and cyclohexylamine are mixed in a microreactor at 10°C, with a residence time of 5 minutes.
-
Sulfonylation Stage : The intermediate is directly transferred to a second reactor with 4-chlorobenzenesulfonyl chloride and TEA, operating at 30°C for 20 minutes.
This method reduces batch-to-batch variability and achieves a throughput of 50 kg/day with a purity of 97.5%.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for laboratory-scale vs. industrial-scale synthesis:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Yield | 78–88% | 85–90% |
| Purity | >95% (chromatography) | 92–94% (recrystallization) |
| Reaction Time | 12–16 hours | 25–30 minutes |
| Cost Efficiency | Moderate | High |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The carboxamide group may also play a role in binding to proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity
Key structural differences between the target compound and analogs include:
- Sulfonyl Group: The 4-chlorophenyl sulfonyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to sulfonamide antibiotics. This contrasts with quinolone-based analogs (), where the core structure drives DNA gyrase inhibition .
- Carboxamide vs. Ester : Replacing the ethyl ester (compound 1 ) with a cyclohexyl carboxamide improves metabolic stability, as amides resist esterase-mediated hydrolysis. This modification could extend half-life in vivo .
- Cyclohexyl vs. Nicotinoyl: The bulky cyclohexyl group in the target compound may reduce antibacterial efficacy compared to the smaller nicotinoyl group in quinolone derivatives () but could enhance blood-brain barrier penetration for CNS targets .
Physicochemical Properties
- Electronic Effects : The electron-withdrawing 4-chlorophenyl sulfonyl group may polarize the piperidine ring, altering interactions with biological targets.
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperidine core substituted with a sulfonyl group and a cyclohexyl moiety, which contribute to its pharmacological properties. The presence of the 4-chlorophenyl group enhances its interaction with biological targets.
1. Antibacterial Activity
Research indicates that derivatives of sulfonamide compounds, including those related to this compound, exhibit significant antibacterial properties. A study demonstrated that synthesized compounds showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth .
2. Acetylcholinesterase Inhibition
The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Certain derivatives demonstrated strong AChE inhibition, with some showing IC50 values as low as 0.63 µM, suggesting potential for cognitive enhancement or neuroprotection .
In Silico Studies
Docking studies have illustrated the binding interactions of this compound with various amino acids in target proteins. These studies provide insights into the molecular mechanism by which the compound exerts its biological effects .
Bovine Serum Albumin (BSA) Binding Studies
BSA binding studies have shown that the compound has favorable binding interactions, which may enhance its bioavailability and therapeutic efficacy. The binding affinity was assessed using spectroscopic techniques, indicating a significant interaction between the compound and BSA .
Data Tables
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Moderate to Strong | |
| Acetylcholinesterase Inhibition | AChE | 0.63 - 6.28 | |
| Urease Inhibition | Urease | 1.13 - 6.28 |
Potential Therapeutic Applications
Given its diverse biological activities, this compound may have potential applications in:
- Neuropharmacology : As a potential treatment for cognitive disorders due to its AChE inhibitory effects.
- Antimicrobial Therapy : As a candidate for developing new antibacterial agents against resistant strains.
- Urease Inhibition : Potential use in treating conditions related to urease-producing bacteria.
Q & A
Basic: What are the recommended synthetic routes and purification methods for 1-[(4-chlorophenyl)sulfonyl]-N-cyclohexylpiperidine-3-carboxamide?
Methodological Answer:
The synthesis typically involves:
Sulfonylation : Reacting a piperidine precursor with 4-chlorophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or dichloromethane) under inert conditions.
Carboxamide Coupling : Introducing the cyclohexyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in methanol or THF.
Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 hexane:ethyl acetate) .
Key Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., sulfonyl proton at δ 3.1–3.3 ppm; cyclohexyl CH signals at δ 1.2–1.8 ppm) .
Basic: How should researchers characterize the physicochemical properties of this compound?
Methodological Answer:
Essential characterization includes:
- Solubility : Test in DMSO (for biological assays) and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λmax ~260–280 nm) .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light (ICH Q1B guidelines) with LC-MS to detect hydrolytic byproducts (e.g., sulfonic acid derivatives) .
- Crystallography : If single crystals are obtained, perform X-ray diffraction to resolve stereochemistry (e.g., chair conformation of piperidine ring, as seen in related analogs) .
Advanced: How can researchers optimize reaction yields when synthesizing analogs with varying substituents?
Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts for carboxamide coupling. Evidence shows ZnCl improves yields by 15–20% in sulfonamide reactions .
- Computational Guidance : Use quantum mechanical calculations (DFT) to predict transition states and optimize reaction pathways. ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce trial-and-error .
- DoE (Design of Experiments) : Apply factorial design to variables (temperature, solvent ratio, catalyst loading) for multi-step reactions .
Advanced: How to resolve conflicting biological activity data across structural analogs?
Methodological Answer:
-
Structure-Activity Relationship (SAR) Studies :
Substituent Variation Observed Activity Reference 4-Cl vs. 3-F on phenyl ring 2x higher enzyme inhibition (4-Cl) Cyclohexyl vs. pyridinyl Improved selectivity for GPCR targets -
Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) for binding kinetics and cellular assays (e.g., cAMP modulation for GPCR activity) .
-
Molecular Docking : Compare binding poses in homology models (e.g., sulfonyl group forms H-bonds with Tyr-452 in kinase targets) .
Advanced: What computational strategies are recommended for studying molecular interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess stability of sulfonyl interactions over 100 ns trajectories .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing Cl with F) to prioritize synthetic targets .
- ADMET Prediction : Use tools like SwissADME to forecast bioavailability and CYP450 interactions (e.g., logP ~2.5 suggests moderate blood-brain barrier penetration) .
Advanced: How to address discrepancies in cytotoxicity profiles across cell lines?
Methodological Answer:
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on responsive vs. resistant cell lines to identify off-target pathways (e.g., oxidative stress response genes).
- Metabolite Identification : Use LC-HRMS to detect intracellular metabolites (e.g., sulfone oxidation products) that may contribute to toxicity .
- 3D Culture Models : Compare cytotoxicity in spheroids vs. monolayers to account for tissue penetration effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
